molecular formula C15H18N2O2 B14931342 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No.: B14931342
M. Wt: 258.32 g/mol
InChI Key: DMOWEMLXQJYMTP-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with methyl groups at positions 3 and 5, and a methoxyphenyl group attached to a propanone moiety

Preparation Methods

The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The methyl groups are introduced at positions 3 and 5 of the pyrazole ring through alkylation reactions using appropriate alkyl halides.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrazole derivative reacts with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Assembly: The final compound is obtained by linking the pyrazole ring with the methoxyphenyl group through a propanone bridge, typically using a condensation reaction.

Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions.

Scientific Research Applications

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE can be compared with other similar compounds, such as:

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-HYDROXYPHENYL)-1-PROPANONE: This compound has a hydroxyl group instead of a methoxy group, which may influence its chemical reactivity and biological activity.

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-CHLOROPHENYL)-1-PROPANONE: The presence of a chlorine atom can affect the compound’s electronic properties and interactions with molecular targets.

    1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-NITROPHENYL)-1-PROPANONE: The nitro group can introduce different chemical reactivity and potential biological effects compared to the methoxy group.

The uniqueness of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-(4-METHOXYPHENYL)-1-PROPANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C15H18N2O2/c1-11-10-12(2)17(16-11)15(18)9-6-13-4-7-14(19-3)8-5-13/h4-5,7-8,10H,6,9H2,1-3H3

InChI Key

DMOWEMLXQJYMTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)CCC2=CC=C(C=C2)OC)C

Origin of Product

United States

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